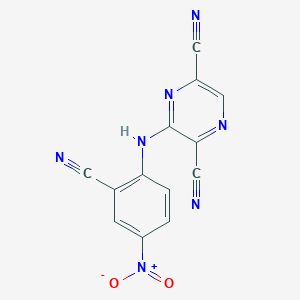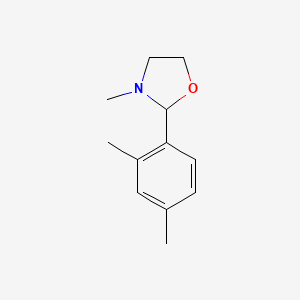![molecular formula C12H10O3 B12914538 6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole CAS No. 23974-65-4](/img/structure/B12914538.png)
6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran is a complex organic compound characterized by its unique structure, which includes a dioxole ring fused to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran typically involves the use of commercially available reactants. One common starting material is sesamol, which undergoes a series of reactions to form the desired compound. The synthetic route often includes steps such as lithiation, arylation, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed arylation and other catalytic processes can enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Types of Reactions
6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
[1,3]-Dioxolo[4,5-f]benzodioxole: This compound shares a similar core structure but differs in its substituents and functional groups.
Benzofuran derivatives: These compounds have a benzofuran core but may lack the dioxole ring or have different substituents.
Uniqueness
6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
23974-65-4 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-prop-1-en-2-ylfuro[2,3-f][1,3]benzodioxole |
InChI |
InChI=1S/C12H10O3/c1-7(2)9-3-8-4-11-12(14-6-13-11)5-10(8)15-9/h3-5H,1,6H2,2H3 |
InChI Key |
TYOVFJUJHSMXJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=CC3=C(C=C2O1)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
![3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12914474.png)
![4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12914475.png)
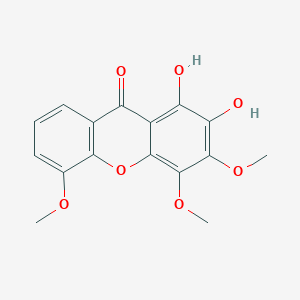

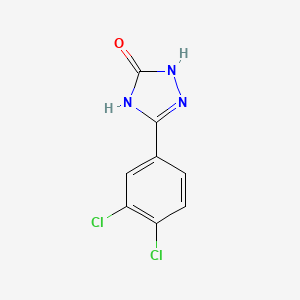
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)
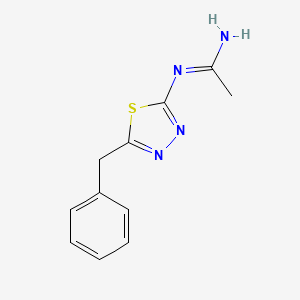
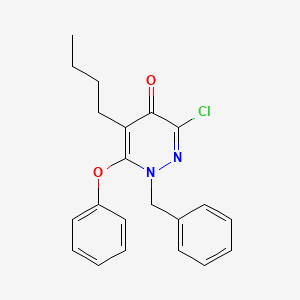
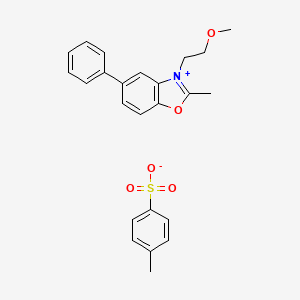
![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)

